molecular formula C13H9NO2 B3056841 2-Hydroxy-10H-acridin-9-one CAS No. 7466-73-1

2-Hydroxy-10H-acridin-9-one

Cat. No.: B3056841
CAS No.: 7466-73-1
M. Wt: 211.22 g/mol
InChI Key: IQJICBDZRSNSEJ-UHFFFAOYSA-N
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Description

2-Hydroxy-10H-acridin-9-one is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-10H-acridin-9-one typically involves the reaction of acridin-9(10H)-one with hydroxylating agents. One common method includes the use of aqueous sodium hydroxide in the presence of phase transfer catalysts such as tetrabutylammonium bromide (TBAB) and solvents like 2-butanone . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and recyclable catalysts is emphasized to minimize environmental impact . Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-10H-acridin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted acridones and hydroxyacridones, which exhibit distinct physical and chemical properties .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-10H-acridin-9-one is unique due to its hydroxyl group, which enhances its ability to form hydrogen bonds and interact with biological molecules. This structural feature contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

2-Hydroxy-10H-acridin-9-one, also known as 2-hydroxyacridinone, is a compound belonging to the acridine family, characterized by a hydroxyl group at the second position of the acridine structure. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

  • Molecular Formula : C13H9NO
  • Molecular Weight : 197.22 g/mol
  • Structure : The compound features a planar structure due to its fused aromatic rings, which enhances its chemical properties and biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various microorganisms.

Case Study: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against several bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in treating infections caused by both Gram-positive and Gram-negative bacteria.

Anticancer Activity

This compound has also been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.

The compound may induce apoptosis in cancer cells by interfering with cell signaling pathways. It has been shown to inhibit the proliferation of various cancer cell lines.

Research Findings

In vitro studies demonstrated that:

Cell LineIC50 Value (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

These results highlight the potential of this compound as a candidate for anticancer drug development .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of acridone derivatives, including this compound, has revealed that modifications to the hydroxyl group significantly influence biological activity. For instance, increasing hydroxyl substitution at different positions on the acridine ring can enhance potency against specific biological targets .

Properties

IUPAC Name

2-hydroxy-10H-acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)14-12/h1-7,15H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJICBDZRSNSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331249
Record name 2-Hydroxy-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7466-73-1
Record name 2-Hydroxy-9(10H)-acridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7466-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 402750
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC402750
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Record name 2-Hydroxy-10H-acridin-9-one
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Record name 7466-73-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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